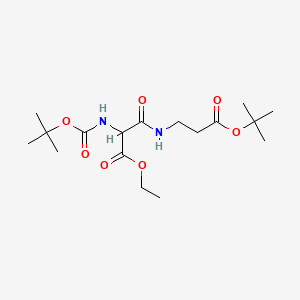

Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate

Beschreibung

Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-Boc-amino)-3-oxopropanoate is a multifunctional β-keto ester derivative characterized by dual protective groups: a tert-butoxy carbonyl (Boc) and a tert-butyl ester. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in peptide and heterocyclic chemistry, where its protective groups enhance stability during multi-step reactions . Its molecular complexity arises from the presence of:

- A β-keto ester backbone (3-oxopropanoate).

- A Boc-protected amine at position 2.

- A tert-butoxy carbonyl group on the 3-position propylamino side chain.

This structural design allows for selective deprotection under acidic or basic conditions, enabling controlled functionalization in target molecules.

Eigenschaften

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O7/c1-8-24-14(22)12(19-15(23)26-17(5,6)7)13(21)18-10-9-11(20)25-16(2,3)4/h12H,8-10H2,1-7H3,(H,18,21)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYWLRCUHZXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661954 | |

| Record name | tert-Butyl N-(tert-butoxycarbonyl)-O-ethyl-3-oxoseryl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076200-11-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-3-oxoseryl-β-alanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-(tert-butoxycarbonyl)-O-ethyl-3-oxoseryl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of the Amino Group

The Boc group is introduced early to shield the primary amine during subsequent reactions. A representative protocol involves:

-

Dissolving the amino precursor in anhydrous dichloromethane.

-

Adding di-tert-butyl dicarbonate (Boc₂O) and a catalytic base (e.g., DMAP).

Example : Ethyl N-methylamidomalonate reacts with Boc₂O in ethyl acetate under sodium methoxide, achieving >90% Boc protection. This step is critical to prevent unwanted nucleophilic attacks during esterification.

tert-Butyl Ester Formation

The tert-butyl ester is installed via acid-catalyzed esterification or transesterification:

-

Direct Esterification : Reacting β-alanine with tert-butanol using HCl gas as a catalyst.

-

Transesterification : Swapping ethyl esters with tert-butyl groups using sodium hydride (NaH) in tert-butanol.

Optimized Protocol :

-

Substrate : Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7).

-

Reagents : NaH (60% in mineral oil), tert-butanol.

This method avoids side reactions by maintaining anhydrous conditions and controlled temperatures.

Amide Coupling

The final step links the Boc-protected amino malonate with the tert-butyl esterified β-alanine. Common coupling agents include:

-

EDCl/HOBt : For mild, racemization-free amidation.

-

DCC/DMAP : For high-yielding couplings in non-polar solvents.

Industrial-Scale Example :

-

Combine Boc-protected ethyl malonamide (0.2 mol) with tert-butyl β-alaninate (0.2 mol) in DMSO.

-

Add NaH (1.2 equiv) at 0°C, then warm to 25°C.

-

Quench with acetic acid, extract with ethyl acetate, and recrystallize from heptane.

Reaction Optimization and Troubleshooting

Solvent Selection

-

Polar Aprotic Solvents : DMSO enhances amidation rates but complicates purification.

-

Ether Solvents : Diethyl ether minimizes side reactions but slows kinetics.

Case Study : Replacing DMSO with THF in the coupling step reduced yields to 65%, underscoring DMSO’s role in stabilizing intermediates.

Catalytic Systems

-

Yb(OTf)₃ : A Lewis acid catalyst for stereoselective amidation (87% yield, 99.12% ee).

-

Chiral Ligands : L-PiMe₂ improves enantioselectivity in asymmetric syntheses.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial Applications and Scalability

The compound serves as an intermediate in peptidomimetics and protease inhibitors. Key scalability considerations include:

-

Cost-Efficiency : Using NaH instead of expensive coupling agents.

-

Waste Reduction : Recycling tert-butanol via distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amide or ester functionalities, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, where nucleophiles like amines or alcohols replace the existing groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Catalysts: Sulfuric acid, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in new amide or ester derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound’s multiple functional groups make it a versatile building block for constructing more complex molecules.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate depends on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate (C17H23NO3)

- Structure : Features a β-lactam (azetidine) ring fused with a tert-butyl ester and benzyl substituent.

- Synthesis: Prepared via sodium hydride-mediated cyclization of ethyl 2-benzyl-3-(tert-butylamino)-3-oxopropanoate, yielding 66% isolated product .

- Key Differences: Parameter Target Compound Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate Core Structure Linear β-keto ester Cyclic β-lactam Protective Groups Boc and tert-butoxy tert-Butyl ester Yield Not reported 66% Application Peptide intermediates Azetidine-based drug scaffolds

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Structure : A simpler β-keto ester with a 2-fluorophenyl substituent.

- Properties : Technical-grade material used in fluorinated drug synthesis; molecular weight 224.2 g/mol .

- Comparison: Parameter Target Compound Ethyl 3-(2-fluorophenyl)-3-oxopropanoate Substituents Boc, tert-butoxy, propylamino 2-Fluorophenyl Complexity High (multifunctional) Low (single aromatic substituent) Stability Enhanced by dual protection Moderate (prone to keto-enol tautomerism)

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)

- Structure : Nitro-substituted β-keto ester.

- Synthesis: Similar to the target compound but lacks amino protective groups.

- Key Contrasts: Parameter Target Compound Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Functional Groups Boc, tert-butoxy, amine Nitro group Reactivity Selective deprotection Electrophilic aromatic substitution Applications Peptide synthesis Nitroarene intermediates

Stability and Reactivity

- Target Compound : The Boc and tert-butoxy groups confer resistance to nucleophilic attack and oxidation, critical for multi-step syntheses.

- Fluorinated Analogues : Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .

- Nitro-Substituted Derivatives : Reactive nitro groups enable further reduction to amines but require careful handling due to toxicity .

Biologische Aktivität

Ethyl 3-(3-tert-butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate, a compound with the CAS number 1076200-11-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tert-butoxy group and a Boc-protected amino group. Its chemical formula is , and it typically appears as a white crystalline solid. It is soluble in common organic solvents, which facilitates its use in various biological assays.

Synthesis

The synthesis of this compound involves several steps, including the protection of amino groups using Boc (tert-butoxycarbonyl) chemistry. The process typically employs reagents such as di-tert-butyl dicarbonate (BocO) under controlled conditions to ensure high yield and selectivity in the formation of the desired product .

Antibacterial Properties

Research has indicated that derivatives of similar structures exhibit promising antibacterial activity. For instance, compounds related to this compound have been evaluated for their ability to inhibit biofilm formation in uropathogenic Escherichia coli strains . These findings suggest potential applications in treating bacterial infections, particularly those involving biofilm-associated pathogens.

Antiviral Activity

Preliminary studies have suggested that modifications to the oxopropanoate moiety could enhance antiviral properties. Compounds with similar functional groups have shown efficacy against various viral strains by disrupting viral replication mechanisms . Further exploration into the specific mechanisms of action for this compound is warranted.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, potentially affecting metabolic pathways in target organisms. Studies have demonstrated that similar compounds can inhibit enzymes involved in critical biological processes, leading to therapeutic effects . This aspect of its biological activity could be pivotal in drug development.

Case Study 1: Antibacterial Efficacy

A study conducted on structurally similar compounds reported significant inhibition of biofilm formation at low micromolar concentrations. The results indicated that these compounds do not adversely affect bacterial growth but effectively prevent adhesion and aggregation of bacterial cells .

Case Study 2: Mechanistic Studies

Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites, potentially blocking substrate access and inhibiting enzymatic activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.